4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine
Overview
Description
4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with acetaldehyde to form an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of catalysts such as Pseudomonas fluorescens benzaldehyde lyase or Pseudomonas putida benzoylformate decarboxylase . These reactions are usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of microwave-assisted reactions has been explored to enhance reaction rates and yields . Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents . The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological processes and pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine can be compared with other similar compounds such as:
4-Methoxyphenyl-1H-indole: This compound also contains a methoxyphenyl group but differs in the core structure, leading to different chemical and biological properties.
4-Methoxyphenyl-1H-imidazole:
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-7-14-12(13)15-11(8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAQLTNGFLOKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311944 | |
Record name | 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61541-78-4 | |
Record name | 4-(4-Methoxyphenyl)-5-methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61541-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 248028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061541784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC248028 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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